methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Overview
Description
Methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine is a compound that combines the properties of methanesulfonic acid and a pyrrolidine derivative. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high chemical stability and low toxicity . The pyrrolidine derivative, [(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine, is a compound that features a pyrrolidine ring with a methoxyimino group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide or methanethiol using oxidizing agents such as hydrogen peroxide or nitric acid . The pyrrolidine derivative can be synthesized through various organic synthesis methods, including the reaction of pyrrolidine with methoxyamine and subsequent functional group modifications.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or methanethiol in the presence of a catalyst. The process is designed to be environmentally friendly, with high yields and minimal by-products . The production of the pyrrolidine derivative may involve multi-step synthesis processes, including the use of protecting groups and selective functional group transformations.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Alkylation: Acts as a catalyst in alkylation reactions.
Oxidation and Reduction: Stable against redox reactions.
The pyrrolidine derivative can undergo:
Substitution Reactions: Functional group substitutions on the pyrrolidine ring.
Addition Reactions: Addition of nucleophiles to the imino group.
Common Reagents and Conditions
Esterification: Alcohols and methanesulfonic acid under acidic conditions.
Alkylation: Alkyl halides and methanesulfonic acid as a catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products
Esters: From esterification reactions.
Alkylated Products: From alkylation reactions.
Substituted Pyrrolidines: From substitution reactions on the pyrrolidine derivative.
Scientific Research Applications
Methanesulfonic acid and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an electrolyte in electrochemical applications.
Biology: Studied for its role in biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug formulations and as a reagent in pharmaceutical synthesis.
Industry: Employed in metal recovery, refining, and as a component in cleaning agents and biodiesel production.
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its high chemical stability and low toxicity make it suitable for various applications. The pyrrolidine derivative interacts with biological targets through its functional groups, potentially affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid (H₂SO₄): A strong acid with similar acidity but higher corrosivity and toxicity.
Hydrochloric Acid (HCl): Another strong acid, more commonly used but less environmentally friendly.
Nitric Acid (HNO₃): Strong oxidizing acid, more reactive and hazardous.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, high chemical stability, low toxicity, and environmental friendliness . The pyrrolidine derivative adds further versatility with its functional groups, making it valuable in both chemical and biological research.
Properties
IUPAC Name |
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMKYVZAQIFBU-SWSRPJROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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